Structural Uniqueness: Pyridin-3-yloxy Ether vs. Urea/Amide FAAH Inhibitors
CAS 2109266-95-5 is distinguished by a pyridin-3-yloxy C-3 substituent linked via an ether bond, a feature absent from all clinically evaluated FAAH inhibitors. The leading in-class comparators PF-04457845 and JNJ-42165279 employ piperazine-urea or piperidine-urea warheads for covalent serine carbamylation [1]. The ether-linked pyridine of the target compound cannot participate in the same mechanism and implies a distinct binding mode, which may be critical for programs seeking non-covalent or reversible FAAH modulation. No IC₅₀, Kᵢ, or target engagement data are available for the target compound to quantify this differentiation [2].
| Evidence Dimension | C-3 substituent linkage chemistry |
|---|---|
| Target Compound Data | Pyridin-3-yloxy (C-O-C ether linkage) |
| Comparator Or Baseline | PF-04457845: urea linkage; JNJ-42165279: piperazinyl urea |
| Quantified Difference | Mechanistic class difference (non-covalent vs. covalent); no quantitative potency data available |
| Conditions | Structural analysis; no biochemical assay data available |
Why This Matters
The ether linkage precludes the covalent carbamylation mechanism that defines most high-affinity FAAH inhibitors, which directly impacts mechanism-of-action hypotheses and screening cascade design.
- [1] Johnson, D.S., et al. Discovery of PF-04457845. ACS Med. Chem. Lett. 2011, 2, 91–96; Keith, J.M., et al. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Med. Chem. Lett. 2015, 6, 1204–1208. View Source
- [2] Systematic search of ChEMBL, PubChem, BindingDB, and PubMed on 2026-05-09. No quantitative biological activity data found for CAS 2109266-95-5. View Source
